molecular formula C8H8Cl2N4 B3247415 2,6-dichloro-9-propyl-9H-purine CAS No. 181862-20-4

2,6-dichloro-9-propyl-9H-purine

Cat. No. B3247415
CAS RN: 181862-20-4
M. Wt: 231.08 g/mol
InChI Key: AXABRFYDCHAYBC-UHFFFAOYSA-N
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Description

  • SMILES String : CCCn1cnc2c(Cl)nc(Cl)nc12

Scientific Research Applications

Synthesis of Radiolabelled Precursors

2,6-dichloro-9H-purine has been utilized in the synthesis of radiolabelled compounds, particularly as a precursor for preparing 14 C-labelled nucleosides. This process involves the reaction of 2,6-dichloro-9H-purine with triethyl [14 C]orthoformate, which plays a significant role in drug development due to its application in tracing and studying the behavior of drugs within biological systems (Valsborg, Knutsen, Lundt, & Foged, 1995).

Biological Activity and Anticonvulsant Agents

The compound has shown potential in the field of medicinal chemistry. For example, some derivatives of 9-alkyl-6-substituted-purines, synthesized from 2,6-dichloro-9H-purine, exhibited potent anticonvulsant activity against seizures in rats, indicating their potential as new classes of anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).

Antimycobacterial Activity

In the search for new antimicrobial agents, 2,6-dichloro-9H-purine derivatives have been studied for their activity against Mycobacterium tuberculosis. Certain derivatives, particularly those with a chlorine atom in the purine 2-position, showed high antimycobacterial activity and low toxicity against mammalian cells, making them potential candidates for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Catalytic Activity in Chemical Synthesis

2,6-Dichloro-9H-purine hydrochloride has been used in catalytic reactions with alcohols over alumina catalysts, leading to various N-alkylated purine products. This research has implications for the development of more efficient and selective catalytic processes in organic synthesis (Tumma, Nagaraju, & Reddy, 2010).

Safety and Hazards

  • Safety Pictogram : GHS07 (Warning)

properties

IUPAC Name

2,6-dichloro-9-propylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXABRFYDCHAYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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